Pyrogallol
Overview
Description
Pyrogallol, also known as benzene-1,2,3-triol, is an organic compound belonging to the phenol family. It is a water-soluble, white solid that often appears brownish due to its sensitivity to oxygen. This compound was first obtained in 1786 by Carl Wilhelm Scheele through the dry distillation of gallic acid . It is one of three isomers of benzenetriols and has been historically significant in various applications, including photography and gas analysis .
Scientific Research Applications
Pyrogallol has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Pyrogallol, a natural polyphenol, has been found to interact with various targets in cells. It has been shown to target the Akt/GSK-3β/β-catenin signaling pathway in castration-resistant prostate cancer cells . In addition, it has been found to interact with cell cycle regulator proteins such as cyclin D1, cyclin E1, CDK-2, and CDK-4 . Furthermore, it has been reported to target aerobic glycolysis and the STAT2 signaling pathway in non-small cell lung carcinoma .
Mode of Action
This compound interacts with its targets to induce various changes in cells. It inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G0/G1 phase . It also promotes apoptosis , a form of programmed cell death . Moreover, it modulates the Akt/GSK-3β/β-catenin signaling pathway, which plays a crucial role in cell survival, growth, and proliferation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to modulate the Akt/GSK-3β/β-catenin signaling pathway . This pathway is involved in the regulation of cell survival, growth, and proliferation. This compound also influences the aerobic glycolysis and the STAT2 signaling pathway . The STAT2 pathway is involved in immune response and cell growth.
Pharmacokinetics
One study has reported that the combination of radix bupleuri and radix paeoniae alba, which contains this compound, could significantly improve the bioavailability of several components, suggesting that this compound may have good bioavailability .
Result of Action
The action of this compound results in several molecular and cellular effects. It inhibits the proliferation of cancer cells and induces apoptosis . It also modulates various signaling pathways, leading to changes in cell survival, growth, and proliferation . Moreover, it has been reported to have antimicrobial effects and disrupt the cell membrane of certain bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors such as EDTA, temperature, and solvent can influence the autoxidation of this compound . This autoxidation process is important for the antioxidant activity of this compound. Therefore, these factors could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Pyrogallol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, in a study on the melon fruit fly, Bactrocera cucurbitae, this compound was found to induce significant changes in the activities of ascorbate peroxidase (APOX) and glutathione S-transferases (GSTs) .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to influence cell function by affecting enzyme activities and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to affect the activities of various enzymes in a time-dependent manner .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For instance, in a study on the melon fruit fly, Bactrocera cucurbitae, different concentrations of this compound were found to have varying effects on the insect’s development and survival .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Transport and Distribution
Its effects on cellular processes suggest that it may interact with various transporters or binding proteins .
Subcellular Localization
Current studies suggest that it may be directed to specific compartments or organelles based on its interactions with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrogallol is typically produced by the decarboxylation of gallic acid. This process involves heating gallic acid to induce the loss of carbon dioxide, resulting in the formation of this compound . Another method involves treating para-chlorophenoldisulfonic acid with potassium hydroxide, which is a variant of the traditional route to phenols from sulfonic acids .
Industrial Production Methods: Commercially, this compound is produced by heating a 50% aqueous solution of gallic acid to 175-200°C in an autoclave, where the pressure increases to 1.2 MPa. After the reaction, the solution is cooled, and the crude product is purified by sublimation or vacuum distillation . Alternative methods include the oxidation of resorcinol with hydrogen peroxide and the hydrolysis of 2,6-diamino-4-butylphenol .
Types of Reactions:
Oxidation: this compound is a potent reducing agent and readily undergoes oxidation. In alkaline solutions, it absorbs oxygen from the air, turning brown.
Substitution: this compound can undergo various substitution reactions, including esterification and etherification of its hydroxy groups.
Acylation and Formylation: this compound can be acylated and formylated to form 4-substituted cyclohexenones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used for the oxidation of this compound.
Substitution: Traditional methods such as esterification and etherification are employed.
Acylation and Formylation: These reactions typically involve heating with aqueous potassium bicarbonate.
Major Products:
Oxidation: The major product is a dark brown substance formed by the absorption of oxygen.
Substitution: Mono-, di-, and trisubstituted products can be synthesized.
Acylation and Formylation: The primary product is 4-substituted cyclohexenones.
Comparison with Similar Compounds
Hydroquinone: Another phenol used in photography and as a reducing agent.
Catechol: Similar in structure but with hydroxyl groups at different positions on the benzene ring.
Gallic Acid: The precursor to pyrogallol, used in the synthesis of this compound through decarboxylation.
Uniqueness: this compound’s unique ability to absorb oxygen and its potent reducing properties distinguish it from other similar compounds. Its historical significance in photography and gas analysis further highlights its unique applications .
Properties
IUPAC Name |
benzene-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGWDDDVZFFDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3, Array | |
Record name | PYROGALLIC ACID | |
Source | CAMEO Chemicals | |
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Record name | PYROGALLIC ACID | |
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Related CAS |
30813-84-4 | |
Record name | Pyrogallol polymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6025983 | |
Record name | Pyrogallol | |
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Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrogallic acid is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999), Odorless, white to gray solid; [CAMEO], Solid, WHITE SOLID IN VARIOUS FORMS. TURNS GREY ON EXPOSURE TO LIGHT AND AIR. | |
Record name | PYROGALLIC ACID | |
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Record name | Pyrogallol | |
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Record name | 1,2,3-Trihydroxybenzene | |
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Boiling Point |
588 °F at 760 mmHg (Decomposes at 559 °F) (NTP, 1992), 309 °C | |
Record name | PYROGALLIC ACID | |
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Record name | Pyrogallic acid | |
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Solubility |
greater than or equal to 100 mg/mL at 77 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, 1 g dissolves in 1.7 mL water, 1.3 mL alcohol, 1.6 mL ether; slightly sol in benzene, chloroform, carbon disulfide, Soluble in oxygenated solvents, Solubility in water: 6.25X10+5 mg/L at 25 °C; 4X10+5 mg/L at 13 °C, In water, 5.07X10+5 mg/L at 25 °C, 507 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 60 (good) | |
Record name | PYROGALLIC ACID | |
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Record name | Pyrogallic acid | |
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Record name | 1,2,3-Trihydroxybenzene | |
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Density |
1.45 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.453 g/cu cm at 4 °C, Relative density (water = 1): 1.45 | |
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Vapor Pressure |
10 mmHg at 333.9 °F (NTP, 1992), 0.000479 [mmHg], 4.79X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 168 °C: 1.33 | |
Record name | PYROGALLIC ACID | |
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Record name | Pyrogallol | |
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Mechanism of Action |
Pyrogallol (PG) as a polyphenol induces apoptosis in cells. The effects of PG on the growth and death of endothelial cells (ECs) /were examined/. PG dose-dependently inhibited the growth of calf pulmonary artery endothelial cells (CPAEC) and human umbilical vein endothelial cells (HUVEC). PG also induced apoptosis in both cells accompanied by the loss of mitochondrial membrane potential (DeltaPsi(m)). CPAEC were more sensitive to PG than HUVEC concerning cell growth and death. Caspase inhibitors (pan-caspase, caspase-3, -8 or -9 inhibitor) did not affect the growth inhibition of CPAEC by PG. However, pan-caspase inhibitor (Z-VAD) significantly reduced apoptosis and the loss of DeltaPsi(m) in PG-treated CPAEC. PG reduced ROS level and increased GSH depleted cell numbers in CPAEC. While Z-VAD increased ROS levels in PG-treated CPAEC, it decreased GSH depleted cell numbers. In conclusion, PG inhibited the growth of ECs, especially CPAEC via caspase-dependent apoptosis and GSH depletion., Pyrogallol (PG) as a polyphenol compound induces apoptosis in several types of cells. Here, we evaluated the effects of PG on endothelial cells (ECs), especially calf pulmonary artery endothelial cells (CPAEC) in relation to the cell growth, ROS and glutathione (GSH) levels. PG dose-dependently inhibited the growth of CPAEC and human umbilical vein endothelial cells (HUVEC) at 24 h. PG also induced apoptosis in CPAEC, which was accompanied by the loss of mitochondrial membrane potential (MMP; DeltaPsim). PG decreased ROS level including O2*- and PG dose-dependently increased GSH depleted cell number in both EC types. N-acetyl-cysteine (NAC; a well-known antioxidant) increased ROS levels in PG-treated CPAEC with the prevention of cell death and GSH depletion. In conclusion, PG inhibited the growth of ECs, especially CPAEC via apoptosis. PG-induced EC death was related to GSH depletion rather than ROS level changes., Treatment with 50 or 100 uM pyrogallol (PG) significantly inhibited the cell growth of human pulmonary A549 cells for 72 hr. DNA flow cytometric analysis indicated that PG slightly induced a G1 phase arrest of the cell cycle at 24 or 48 hr, but did not induce the specific cell cycle arrest at 72 hr. Intracellular GSH depletion was observed in PG-treated cells. PG induced apoptosis in A549 cells, as evidenced by sub-G1 cells, annexin V staining cells, and the loss of mitochondrial membrane potential (DeltaPsi(m)). The intracellular ROS (reactive oxygen species) level including O(2)(*-) increased in PG-treated A549 cells at 24 and 48 hr, and persisted at 72 hr. The changes in GSH as well as ROS levels by PG affected the cell viability in A549 cells. In conclusion, PG inhibited the growth of human pulmonary A549 cells by inducing cell cycle arrest as well as triggering apoptosis., Pyrogallol (PG) decreased the viability of human pulmonary adenocarcinoma Calu-6 cells in a dose- and time-dependent manner. The induction of apoptosis by PG was accompanied by the loss of mitochondrial membrane potential (DeltaPsi(m)), cytochrome c release from mitochondria and activation of caspase-3 and caspase-8. All tested caspase inhibitors, especially the pan-caspase inhibitor (Z-VAD), markedly rescued Calu-6 cells from PG-induced cell death. Rescue was accompanied by inhibition of caspase-3 activation and PARP cleavage. Treatment with Z-VAD also prevented the loss of mitochondrial membrane potential (DeltaPsi(m)). In conclusion, PG inhibits the growth of Calu-6 cells via caspase-dependent apoptosis., For more Mechanism of Action (Complete) data for Pyrogallic acid (7 total), please visit the HSDB record page. | |
Record name | Pyrogallic acid | |
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Color/Form |
White, lustrous crystals or plates, White crystals, becomes grayish on exposure to light and air, Leaflets or needles | |
CAS No. |
87-66-1 | |
Record name | PYROGALLIC ACID | |
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Record name | Pyrogallol | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Y4A2QXY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pyrogallic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/794 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-Trihydroxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYROGALLIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0770 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
271 to 273 °F (NTP, 1992), 133 °C, 131-134 °C | |
Record name | PYROGALLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9037 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pyrogallic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/794 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-Trihydroxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYROGALLIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0770 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pyrogallol induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells?
A1: this compound treatment leads to cell cycle arrest at the G2/M phase and induces apoptosis in NSCLC cells. This is attributed to the p53-mediated upregulation of p21, which contributes to cell cycle arrest. [] Additionally, this compound promotes autophagy, leading to p62/SQSTM1-dependent degradation of β-catenin, further inhibiting NSCLC growth. []
Q2: Can this compound's effect on β-catenin signaling be blocked?
A2: Yes, inhibiting p53 activity effectively abrogates the this compound-induced degradation of β-catenin. This suggests that p53 activation is crucial for the initiation of autophagy and subsequent β-catenin degradation. []
Q3: Does this compound affect the digestive vacuole of the malaria parasite Plasmodium falciparum?
A3: Yes, this compound treatment increases the pH of the digestive vacuole in P. falciparum. This alkalinisation is believed to be caused by the inhibition of the V-type H+-ATPase proton pump, similar to the mechanism of action of the antimalarial drug artemisinin. []
Q4: How does this compound induce apoptosis in human platelets?
A4: this compound induces apoptosis in human platelets by depleting intracellular glutathione (GSH), a crucial antioxidant. This depletion leads to mitochondrial inner membrane depolarization, cytochrome c release, caspase-3 activation, and phosphatidylserine exposure on the platelet surface. [] Supplementing with GSH significantly reduces these apoptotic effects. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C6H6O3, and its molecular weight is 126.11 g/mol.
Q6: What spectroscopic techniques are used to characterize this compound and its derivatives?
A6: Researchers utilize various spectroscopic methods for characterizing this compound and its derivatives. Common techniques include Fourier transform infrared (FTIR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), proton nuclear magnetic resonance (1H-NMR) spectroscopy, X-ray photoelectron spectroscopy, and X-ray diffraction. [, , , , ]
Q7: Can this compound be used to modify jute fabrics?
A7: Yes, enzymatic coating of jute fabrics with this compound polymers enhances their anti-ultraviolet properties. Laccase catalyzes the polymerization of this compound, forming polymers that can be grafted onto the jute fabric surface. This coating improves the fabric's UV protection factor and resistance. []
Q8: Can this compound be used to synthesize gold nanoparticles?
A8: Yes, this compound[4]arene can be used as a reducing and capping agent for the one-pot synthesis of gold nanoparticles at room temperature. The size, stability, and catalytic activity of the nanoparticles can be tuned by adjusting the length of the alkyl chain on the this compound[4]arene and the addition of a base. []
Q9: What is the role of this compound in the chemiluminescent detection of carbon disulfide (CS2)?
A9: In the this compound-luminol system, CS2 enhances the generation of superoxide anion (O2-) and its chemiluminescence. This enhancement is attributed to the reaction of CS2 with O2-, leading to increased light emission. This reaction can be inhibited by superoxide dismutase. []
Q10: What computational methods are employed to study this compound[4]arenes?
A10: Researchers utilize various computational methods, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, to investigate the conformational preferences, dynamics, and self-assembly mechanisms of this compound[4]arenes. [, ]
Q11: Can the geometry of this compound[4]arenes be predicted?
A11: Yes, DFT calculations suggest that the energy barrier for free rotation around specific bonds within this compound[4]arenes influences their final geometry. Alkyl-substituted this compound[4]arenes tend to adopt crown-shaped geometries due to their lower energy barriers, while aryl-substituted ones favor chair-shaped geometries. []
Q12: How does the structure of this compound affect its antioxidant activity?
A12: The three hydroxyl groups on the benzene ring of this compound contribute to its high antioxidant activity. Modifying these groups or the benzene ring can significantly alter its antioxidant properties. For instance, adding alkyl groups can increase its solubility in biodiesel while maintaining its antioxidant potential. []
Q13: How stable is this compound?
A13: this compound is susceptible to oxidation, particularly in alkaline solutions and in the presence of oxygen. [] Its stability can be improved by using appropriate storage conditions, such as low temperatures and an inert atmosphere.
Q14: What safety precautions should be taken when handling this compound?
A14: this compound can be harmful if swallowed, inhaled, or absorbed through the skin. It is essential to wear appropriate personal protective equipment, handle the compound in a well-ventilated area, and avoid contact with skin and eyes.
Q15: What analytical methods are used to quantify this compound?
A15: Various analytical techniques are used to quantify this compound, including high-performance liquid chromatography (HPLC), double-wavelength ultraviolet spectrophotometry, and electrochemical methods like cyclic voltammetry and differential pulse voltammetry. [, , , ]
Q16: Can this compound be detected in biological samples?
A16: Yes, sensitive analytical methods, such as HPLC, enable the detection and quantification of this compound and its metabolites in biological samples, such as urine. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.